molecular formula C13H16N2S B12657018 N,N-Diethyl-4-phenylthiazol-2-amine CAS No. 75654-98-7

N,N-Diethyl-4-phenylthiazol-2-amine

Cat. No.: B12657018
CAS No.: 75654-98-7
M. Wt: 232.35 g/mol
InChI Key: KORHRZLLIUEBSB-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-phenylthiazol-2-amine is a chemical compound with the molecular formula C13H16N2S. It belongs to the thiazole family, which is known for its diverse biological activities. The compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This structure imparts unique chemical properties and reactivity to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Diethyl-4-phenylthiazol-2-amine can be synthesized using various methods. One common approach is the Hantzsch method, which involves the cyclization of appropriate precursors under specific conditions. The synthesis typically involves a three-step reaction that occurs at a faster rate with excellent yields in eco-friendly conditions . The synthesized derivatives are characterized by spectral techniques such as 1H NMR, 13C NMR, FT-IR, and GCMS .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. The use of advanced techniques such as single-crystal X-ray diffraction studies can confirm the formation of the desired compounds .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4-phenylthiazol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

N,N-Diethyl-4-phenylthiazol-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-phenylthiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and interact with enzymes, leading to various biological effects. For example, it may inhibit certain enzymes or activate specific receptors, resulting in changes in cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diethyl-4-phenylthiazol-2-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

75654-98-7

Molecular Formula

C13H16N2S

Molecular Weight

232.35 g/mol

IUPAC Name

N,N-diethyl-4-phenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C13H16N2S/c1-3-15(4-2)13-14-12(10-16-13)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3

InChI Key

KORHRZLLIUEBSB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=CS1)C2=CC=CC=C2

Origin of Product

United States

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